1,4-Phenylene diacrylate
Overview
Description
1,4-Phenylene diacrylate is a rigid aromatic crosslinking monomer . It is a white crystalline solid and is used as a laboratory reagent and in the manufacture of substances .
Synthesis Analysis
The diacrylate and dimethacrylate were synthesized by reacting polypropylene glycol (PPG) with acrylic acid and methacrylic acid respectively using p-toluene sulfonic acid as a homogenous catalyst . The reaction was carried out in two steps .
Molecular Structure Analysis
The molecular formula of 1,4-Phenylene diacrylate is C12H10O4 . The molecular weight is 218.20500 . The molecule has a density of 1.161g/cm3 .
Physical And Chemical Properties Analysis
1,4-Phenylene diacrylate has a melting point of 88-89ºC and a boiling point of 352.6ºC at 760 mmHg . The flash point is 178.4ºC . It is a solid at room temperature .
Scientific Research Applications
Corrosion Inhibition in Steel
1,4-Phenylene diacrylate derivatives have been studied for their corrosion inhibiting properties in steel. Singh and Quraishi (2016) found that certain compounds, including derivatives of 1,4-phenylene diacrylate, showed high corrosion inhibition efficiency for mild steel in acidic environments. These compounds act as mixed-type inhibitors, predominantly of the cathodic type, and protect metal surfaces by adsorption on the metal surface, adhering to the Langmuir adsorption isotherm model (Singh & Quraishi, 2016).
Stereolithographic 3D Printing in Pharmaceuticals
1,4-Phenylene diacrylate derivatives, specifically polyethylene glycol diacrylate (PEGDA), have been utilized in stereolithographic 3D printing of oral modified-release dosage forms. This technology enables the manufacture of drug-loaded tablets with specific extended-release profiles, potentially revolutionizing industrial production and personalized dose fabrication in pharmaceuticals. Wang et al. (2016) demonstrated the successful printing of tablets using this method (Wang, Goyanes, Gaisford, & Basit, 2016).
Fuel Cell Applications
Fujimoto et al. (2005) synthesized a series of poly(phenylene)-based polyelectrolytes from derivatives of 1,4-phenylene diacrylate. These materials exhibited high proton conductivity and demonstrated promising characteristics for use in polymer electrolyte membrane fuel cells. They showcased high chemical and thermal stability and film toughness, essential attributes for fuel cell applications (Fujimoto, Hickner, Cornelius, & Loy, 2005).
Photocrosslinkable Copolyesters
Vargas et al. (2000) explored the use of 1,4-phenylene bis(acrylic acid) in creating polyesters that can undergo rapid photochemical reaction to form crosslinks. This property is significant in developing photochemically thermoset polyesters for various applications including films and fibers (Vargas, Collard, Liotta, & Schiraldi, 2000).
Photophysical Properties in Organic Electronics
The derivatives of 1,4-phenylene diacrylate have been synthesized and studied for their photophysical properties. Grigoras et al. (2013) synthesized oligomers containing 1,4-phenylenevinylene and other spacers, serving as models for conducting polymers. These oligomers exhibit properties and potential applications similar to their corresponding polymers, especially in organic electronics and thin-film processing (Grigoras, Vacareanu, Ivan, & Catargiu, 2013).
Polymerization and Molecular Weight Control
In the study of pH-sensitive polymers, Kim et al. (2005) utilized 1,4-butanediol diacrylate, a derivative of 1,4-phenylene diacrylate, for modulating poly(β-amino esters) by controlling their molecular weight. This research highlights the potential of these polymers in drug carrier applications sensitive to pH (Kim, Lee, Choi, Park, & Jin-Seok Kim, 2005).
Improving Charge Storage in Polymers
Mohmeyer et al. (2006) investigated the impact of bisamide additives, including 1,4-phenylene−bisamides, on the nucleation of isotactic polypropylene and the improvement of its charge storage properties. This research is significant for enhancing the performance of polymers in electronic applications (Mohmeyer, Schmidt, Kristiansen, & Altstädt, 2006).
Safety And Hazards
1,4-Phenylene diacrylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(4-prop-2-enoyloxyphenyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h3-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMVHMOAIMOMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986481 | |
Record name | 1,4-Phenylene diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylene diacrylate | |
CAS RN |
6729-79-9 | |
Record name | p-Phenylene diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6729-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Phenylene diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006729799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Phenylene diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-phenylene diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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